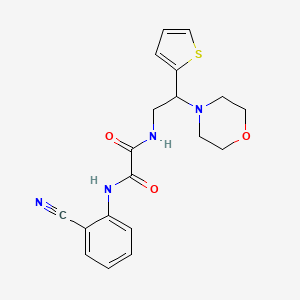

N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c20-12-14-4-1-2-5-15(14)22-19(25)18(24)21-13-16(17-6-3-11-27-17)23-7-9-26-10-8-23/h1-6,11,16H,7-10,13H2,(H,21,24)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYGVUBGWLJABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-cyanophenylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 2-morpholino-2-(thiophen-2-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.

Substitution: Amines, thiols; reactions often require the presence of a base such as triethylamine and are conducted in solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can be compared with other similar compounds, such as:

N1-(2-cyanophenyl)-N2-(2-piperidino-2-(thiophen-2-yl)ethyl)oxalamide: Similar structure but with a piperidino group instead of a morpholino group.

N1-(2-cyanophenyl)-N2-(2-morpholino-2-(furan-2-yl)ethyl)oxalamide: Similar structure but with a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, with CAS number 899747-38-7, is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the molecular formula and a molecular weight of 384.5 g/mol. Its structure includes a thiophene ring, a morpholine moiety, and a cyanophenyl group, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| CAS Number | 899747-38-7 |

| Molecular Formula | C₁₉H₂₀N₄O₃S |

| Molecular Weight | 384.5 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Protein Interaction : It acts as a biochemical probe to study cellular processes by binding to certain proteins and modulating their activity.

These interactions suggest that the compound could have applications in treating inflammatory diseases and possibly cancer.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine levels in vitro.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of cell cycle progression and inhibition of cancer cell proliferation.

- Biomarker Utility : The compound has been proposed as a biomarker for measuring human urinary carcinogen metabolites, indicating its relevance in cancer research and diagnostics.

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

Case Study 1: Anti-inflammatory Activity

In a controlled study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

A study conducted on various cancer cell lines (e.g., breast cancer, colon cancer) revealed that the compound inhibited cell growth by up to 70% at concentrations of 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as a potential anticancer drug.

Q & A

Q. What are the optimized synthetic routes and critical parameters for synthesizing N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide?

The synthesis involves multi-step organic reactions, including:

- Coupling of thiophene and morpholino intermediates via nucleophilic substitution or amidation.

- Oxalamide bond formation using oxalyl chloride or activated esters under inert conditions (e.g., nitrogen atmosphere). Critical parameters include:

- Temperature control (typically 0–60°C) to avoid side reactions.

- Solvent selection (e.g., dichloromethane, THF) to balance reactivity and solubility .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with DMSO-d₆ or CDCl₃ as common solvents. Key signals include aromatic protons (δ 6.8–8.0 ppm) and morpholino methylenes (δ 2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>90%) and monitors synthetic intermediates .

- Mass Spectrometry (LC-MS/APCI+) : Confirms molecular weight (e.g., observed m/z ≈ 423.27 for analogous compounds) .

Q. How are preliminary biological activities assessed for this compound?

- In vitro assays : Cytotoxicity (MTT assay), enzyme inhibition (kinase/phosphatase screens), and receptor binding (radioligand displacement).

- Cell-based models : Testing in cancer (e.g., HeLa, MCF-7) or immune cells to evaluate IC₅₀ values .

- Structural analogs : Compare activities with derivatives lacking cyanophenyl or morpholino groups to identify key pharmacophores .

Advanced Questions

Q. How can researchers resolve contradictions in synthetic yield and purity data across studies?

- Controlled reaction monitoring : Use TLC or in-situ IR to track intermediate formation and optimize stepwise yields.

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed amides or unreacted starting materials) .

- Reproducibility protocols : Standardize solvent drying, catalyst loading (e.g., DMAP for amidation), and inert conditions .

Q. What computational and experimental approaches elucidate the compound’s mechanism of action?

- Molecular docking : Predict binding to targets like kinases (e.g., EGFR, PI3K) or GPCRs using AutoDock Vina or Schrödinger Suite .

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) for purified proteins .

- CRISPR/Cas9 knockout models : Validate target engagement by comparing activity in wild-type vs. gene-edited cells .

Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?

- Key modifications :

- Replace 2-cyanophenyl with halogenated phenyls (e.g., 4-Cl) to enhance lipophilicity.

- Substitute morpholino with piperazine or azepane to modulate solubility and metabolic stability.

- Activity cliffs : Analogues with trifluoromethyl groups show 10-fold higher potency in kinase assays .

- Data analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate substituent effects with bioactivity .

Q. What strategies address discrepancies in reported bioactivity across cell lines or assays?

- Assay standardization : Normalize cell viability protocols (e.g., ATP-based vs. resazurin assays).

- Metabolic stability testing : Incubate compounds with liver microsomes to identify degradation products affecting activity .

- Orthogonal validation : Confirm hits using alternative methods (e.g., Western blot for target phosphorylation) .

Q. How can pharmacokinetic properties be optimized for in vivo studies?

- Lipinski’s Rule compliance : Adjust logP (<5) via prodrug strategies (e.g., esterification of hydroxy groups).

- Plasma protein binding assays : Use equilibrium dialysis to measure free fraction and adjust dosing .

- Metabolite identification : LC-HRMS profiles metabolites in hepatocyte incubations to guide structural refinements .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Reaction Type | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| 1 | Amidation | THF | 0–25 | EDCI/HOBt | 60–75 |

| 2 | Cyclization | DCM | Reflux | None | 45–60 |

Q. Table 2: Bioactivity Data for Analogues

| Derivative | IC₅₀ (μM, MCF-7) | LogP | Target Affinity (KD, nM) |

|---|---|---|---|

| Parent | 2.1 | 3.8 | EGFR: 120 |

| 4-Cl-Phenyl | 0.9 | 4.2 | EGFR: 45 |

| Piperazine | 5.6 | 2.9 | PI3K: 320 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.